Enpp-1-IN-17

Description

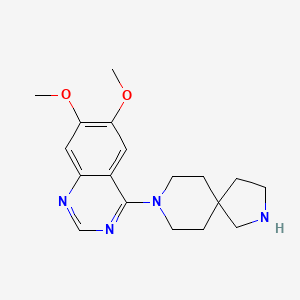

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24N4O2 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-(2,8-diazaspiro[4.5]decan-8-yl)-6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C18H24N4O2/c1-23-15-9-13-14(10-16(15)24-2)20-12-21-17(13)22-7-4-18(5-8-22)3-6-19-11-18/h9-10,12,19H,3-8,11H2,1-2H3 |

InChI Key |

JFWDXDVLIPMYII-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC4(CCNC4)CC3)OC |

Origin of Product |

United States |

Foundational & Exploratory

ENPP-1-IN-17 and its Mechanism of Action on the cGAS-STING Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses. The inhibition of ENPP1, exemplified by small molecules like ENPP-1-IN-17 and other potent analogs, represents a promising therapeutic strategy to unleash the full potential of the cGAS-STING pathway for cancer immunotherapy. This technical guide provides an in-depth overview of the mechanism of action of ENPP1 inhibitors on the cGAS-STING pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological processes.

The cGAS-STING Pathway: A Central Hub of Innate Immunity

The cGAS-STING pathway is a critical signaling cascade that detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.

Upon binding to cytosolic dsDNA, cGAS is activated and catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP then acts as a second messenger, binding to STING, an adaptor protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines. These cytokines are crucial for orchestrating an anti-tumor immune response, including the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).

ENPP1: The Gatekeeper of Extracellular cGAMP

While the cGAS-STING pathway is initiated intracellularly, cancer cells can export cGAMP into the tumor microenvironment (TME). This extracellular cGAMP can be taken up by surrounding immune cells, leading to a paracrine activation of the STING pathway and a broader anti-tumor response.

However, the efficacy of this paracrine signaling is limited by the activity of ENPP1. ENPP1 is a type II transmembrane glycoprotein that functions as the dominant hydrolase of extracellular cGAMP. By breaking down cGAMP into AMP and GMP, ENPP1 effectively terminates the STING-activating signal, thereby creating an immunosuppressive TME. Notably, the product of cGAMP hydrolysis, AMP, can be further converted to adenosine by CD73, another ectoenzyme, which has its own potent immunosuppressive effects.

The inhibition of ENPP1 is therefore a key strategy to preserve extracellular cGAMP levels, enhance paracrine STING activation, and convert an immunosuppressive TME into an immuno-stimulatory one.

Quantitative Data for Potent ENPP1 Inhibitors

While specific data for this compound is limited in publicly available literature, several potent and selective ENPP1 inhibitors have been developed and characterized. The following tables summarize key quantitative data for representative compounds, demonstrating the feasibility of achieving potent ENPP1 inhibition and subsequent anti-tumor activity.

| Compound | Target | Assay Type | Substrate | IC50 / Ki | Citation |

| LCB33 | ENPP1 | Enzymatic | pNP-TMP | 0.9 pM | [1] |

| ENPP1 | Enzymatic | cGAMP | 1 nM | [1] | |

| STF-1623 | Human ENPP1 | Enzymatic | cGAMP | IC50: 0.6 nM | [1] |

| Mouse ENPP1 | Enzymatic | cGAMP | IC50: 0.4 nM | [1] | |

| Mouse ENPP1 | Enzymatic | cGAMP | Ki: < 2 nM | [2] | |

| ENPP-1-IN-20 | ENPP1 | Enzymatic | Not Specified | IC50: 0.09 nM | |

| ENPP1 | Cell-based | Not Specified | IC50: 8.8 nM |

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

| Compound | Mouse Model | Tumor Type | Dosage & Administration | Monotherapy TGI (%) | Combination Therapy | Combination TGI (%) | Citation |

| LCB33 | CT-26 | Colorectal | 5 mg/kg, oral | 39 | anti-PD-L1 | 72 | [1] |

| STF-1623 | E0771 | Breast Cancer | Not specified | Tumor growth delay | Not specified | Not specified | [2] |

Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors TGI: Tumor Growth Inhibition

| Compound | Mouse Model | Tumor Type | Parameter | Value | Citation |

| STF-1623 | BALB/c | EMT6 Breast Tumor | Serum Half-life | 1.7 hours | |

| BALB/c | EMT6 Breast Tumor | Tumor Half-life | 6.6 hours |

Table 3: Pharmacokinetic Properties of a Representative ENPP1 Inhibitor

Experimental Protocols

ENPP1 Enzymatic Inhibition Assay (Fluorescence-based)

This protocol describes a common method to determine the inhibitory activity of compounds against ENPP1 using a fluorescence-based assay that detects the product of cGAMP hydrolysis.

Materials:

-

Recombinant human ENPP1

-

2'3'-cGAMP

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

-

Test compound (e.g., this compound) serially diluted in DMSO

-

Detection Kit (e.g., Transcreener® AMP²/GMP² FP Assay)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add a solution of recombinant ENPP1 to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a solution of cGAMP to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the product (AMP/GMP) by adding the Transcreener® AMP²/GMP² FP detection mix.

-

Incubate for an additional 60 minutes at room temperature.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of an ENPP1 inhibitor in a syngeneic mouse tumor model.

Materials:

-

6-8 week old female BALB/c mice (or other appropriate strain for the chosen cell line)

-

CT-26 colorectal carcinoma cells (or other suitable tumor cell line)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

ENPP1 inhibitor (e.g., LCB33) formulated for oral administration

-

Anti-PD-L1 antibody (for combination studies)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inoculate mice on the flank with CT-26 cells (e.g., 1 x 10^6 cells in 100 µL PBS).

-

Monitor tumor growth daily using calipers.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor monotherapy, anti-PD-L1 monotherapy, combination therapy).

-

Administer the ENPP1 inhibitor orally at the specified dose (e.g., 5 mg/kg) and schedule (e.g., daily for 14 days).

-

For combination studies, administer the anti-PD-L1 antibody via intraperitoneal injection at the specified dose and schedule.

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, pharmacodynamic marker analysis).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Cytokine Production Assay

This protocol describes how to measure the production of IFN-β, a key downstream effector of STING activation, in response to ENPP1 inhibition.

Materials:

-

THP-1 Dual™ reporter cells (InvivoGen)

-

Complete cell culture medium

-

2'3'-cGAMP

-

ENPP1 inhibitor

-

QUANTI-Luc™ reagent (InvivoGen)

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Seed THP-1 Dual™ cells in a 96-well plate.

-

Treat the cells with a fixed concentration of 2'3'-cGAMP in the presence of varying concentrations of the ENPP1 inhibitor.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Measure the activity of secreted luciferase in the cell supernatant by adding QUANTI-Luc™ reagent according to the manufacturer's instructions.

-

Read the luminescence on a luminometer.

-

An increase in luminescence indicates an increase in IFN-β production, demonstrating the ability of the ENPP1 inhibitor to potentiate STING signaling.

Conclusion

The inhibition of ENPP1 is a compelling strategy in cancer immunotherapy. By preventing the degradation of extracellular cGAMP, ENPP1 inhibitors can effectively reactivate the cGAS-STING pathway within the tumor microenvironment, leading to a robust anti-tumor immune response. The development of potent and selective small molecule inhibitors, as evidenced by the quantitative data presented, underscores the therapeutic potential of this approach. The experimental protocols provided in this guide offer a framework for the continued investigation and development of novel ENPP1 inhibitors for the treatment of cancer. Further research will be crucial to fully elucidate the clinical utility of these agents, both as monotherapies and in combination with other immunotherapies.

References

The Role of ENPP1 Inhibition in Potentiating Innate Immunity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of innate immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the stimulator of interferon genes (STING) pathway, a key signaling cascade in the detection of cytosolic DNA and the subsequent anti-pathogen and anti-tumor responses. Inhibition of ENPP1, exemplified by small molecules such as Enpp-1-IN-17, represents a promising therapeutic strategy to unleash the full potential of the innate immune system. This technical guide provides an in-depth analysis of the role of ENPP1 in innate immunity, the mechanism of action of its inhibitors, and the experimental methodologies used to characterize these compounds.

ENPP1: A Gatekeeper of the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cGAMP.[2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[2][3] This activation triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate a robust immune response involving the recruitment and activation of various immune cells.[2][3]

ENPP1 is a type II transmembrane glycoprotein that functions as the dominant extracellular hydrolase of 2'3'-cGAMP.[4][5] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, effectively suppressing STING-mediated immune responses.[6][4] Elevated ENPP1 expression has been observed in various cancers and is associated with a poor prognosis, as it contributes to an immunosuppressive tumor microenvironment.[4][7]

This compound and Other ENPP1 Inhibitors: Releasing the Brakes on Innate Immunity

This compound belongs to a class of small molecule inhibitors designed to block the enzymatic activity of ENPP1. The primary mechanism of action of these inhibitors is the prevention of 2'3'-cGAMP hydrolysis.[8] By inhibiting ENPP1, these compounds increase the extracellular concentration and prolong the half-life of cGAMP, leading to enhanced activation of the STING pathway in immune cells within the tumor microenvironment.[8] This, in turn, promotes the production of type I interferons and other cytokines, leading to the activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes, ultimately fostering a potent anti-tumor immune response.[7]

The inhibition of ENPP1 can be conceptualized as a "brake-release" mechanism for the innate immune system, allowing for a more robust and sustained response to danger signals such as tumor-derived DNA.

Quantitative Analysis of ENPP1 Inhibitors

The efficacy of ENPP1 inhibitors is quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of an inhibitor required to reduce the enzymatic activity of ENPP1 by 50%.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| Enpp-1-IN-20 | ENPP1 | Enzymatic Assay | 0.09 | [9] |

| Enpp-1-IN-20 | ENPP1 | Cell-based Assay | 8.8 | [9] |

| Compound 4e | ENPP1 | Enzymatic Assay | 188 | [10] |

| Compound 4d | ENPP1 | Enzymatic Assay | 694 | [10] |

Table 1: In vitro and cell-based potency of selected ENPP1 inhibitors.

Experimental Protocols

The characterization of ENPP1 inhibitors involves a series of well-defined experimental protocols to assess their biochemical and cellular activity.

ENPP1 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against recombinant ENPP1.

Methodology:

-

Recombinant human ENPP1 is incubated with the test inhibitor at various concentrations in an assay buffer (e.g., 50 mM Tris, pH 9.0, 1 mM CaCl₂, 200 μM ZnCl₂).

-

The enzymatic reaction is initiated by the addition of a substrate, such as p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) or the natural substrate 2'3'-cGAMP.

-

For chromogenic substrates like pNP-TMP, the production of p-nitrophenol is measured spectrophotometrically at 405 nm.

-

For 2'3'-cGAMP, the amount of remaining substrate or the generation of the product (AMP) can be quantified using methods like high-performance liquid chromatography (HPLC) or specialized assays such as the Transcreener AMP/GMP Phosphodiesterase Assay.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[10]

Cell-Based STING Activation Assay

Objective: To assess the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context.

Methodology:

-

A suitable cell line expressing the cGAS-STING pathway (e.g., THP-1 monocytes) is seeded in a multi-well plate.

-

The cells are treated with the ENPP1 inhibitor at various concentrations.

-

The cells are then stimulated with a source of cytosolic DNA (e.g., by transfection with herring testis DNA) or with extracellular cGAMP.

-

After a defined incubation period (e.g., 24 hours), the supernatant is collected to measure the levels of secreted type I interferons (e.g., IFN-β) using an enzyme-linked immunosorbent assay (ELISA) or a reporter cell line.

-

Alternatively, the activation of downstream signaling components, such as the phosphorylation of TBK1 or IRF3, can be assessed by Western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating ENPP1 inhibitors.

Caption: The cGAS-STING pathway and the inhibitory role of this compound on ENPP1.

Caption: A typical experimental workflow for the evaluation of ENPP1 inhibitors.

Conclusion

ENPP1 acts as a significant brake on the innate immune system by degrading the key signaling molecule 2'3'-cGAMP. The development of potent and specific ENPP1 inhibitors, such as this compound, offers a compelling strategy to enhance anti-tumor immunity by restoring and augmenting STING-mediated signaling. The continued investigation and clinical development of these inhibitors hold great promise for the next generation of cancer immunotherapies.

References

- 1. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Enpp-1-IN-17: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of the innate immune system, primarily through its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the STING (Stimulator of Interferon Genes) pathway. By degrading extracellular cGAMP, ENPP1 dampens anti-tumor immune responses, making it a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of the discovery and development of Enpp-1-IN-17, a potent and selective inhibitor of ENPP1. This document details its mechanism of action, chemical synthesis, and the experimental methodologies used for its characterization, presenting a comprehensive resource for researchers in the field of drug discovery and immuno-oncology.

Introduction: The Role of ENPP1 in Immuno-oncology

The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of cellular damage or viral infection, and initiating an immune response through the production of type I interferons. Cancer cells often release cGAMP into the tumor microenvironment, which can activate the STING pathway in surrounding immune cells, leading to an anti-tumor response.

However, the extracellular enzyme ENPP1 acts as a negative regulator of this pathway by hydrolyzing cGAMP, thereby suppressing this anti-tumor immunity.[1][2] Elevated ENPP1 expression has been correlated with poor prognosis in various cancers.[3] Inhibition of ENPP1 presents a promising therapeutic strategy to enhance the endogenous anti-tumor immune response by increasing the local concentration and half-life of cGAMP.[4]

Discovery of this compound

This compound, also identified as "example 274" in patent literature and assigned CAS number 2289736-54-3, is a potent inhibitor of ENPP1. Its discovery stemmed from structure-aided drug design and optimization of a quinazoline-based chemical scaffold.

Chemical Structure

The chemical structure of this compound is 1-Hydroxy-4-{[3-(4-morpholinyl)phenyl]amino}pyrido[2,3-d]pyrimidin-2(1H)-one.

-

Molecular Formula: C₁₈H₂₄N₄O₂

Synthesis

The synthesis of this compound involves a multi-step process. While the specific patent for this exact compound as an ENPP1 inhibitor is not publicly available, a general synthetic route can be inferred from related quinazoline-based ENPP1 inhibitors. The synthesis is described as being similar to that of "example 144" in patent WO2011075747A1, which, although targeting a different enzyme, provides a basis for the chemical methodology. The synthesis generally involves the construction of the core pyrido[2,3-d]pyrimidine ring system followed by the coupling of the morpholinylphenylamino side chain.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of ENPP1, blocking the active site of the enzyme and preventing the hydrolysis of its primary substrate, cGAMP. This leads to an accumulation of extracellular cGAMP in the tumor microenvironment, which can then be taken up by surrounding immune cells, such as dendritic cells, to activate the STING pathway.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Substrate | Reference |

| Ki (Inhibition Constant) | 100 nM - 1 µM | cGAMP | [5] |

| Ki (Inhibition Constant) | > 1 µM | ATP | [5] |

| Selectivity Ratio (cGAMP vs. ATP) | > 6.4 | - | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of ENPP1 inhibitors. The following sections outline the general methodologies employed in the characterization of compounds like this compound.

ENPP1 Inhibition Assay

A common method to assess ENPP1 inhibitory activity is a fluorescence-based assay.

Methodology:

-

Reagent Preparation: Prepare an assay buffer typically containing Tris-HCl, MgCl₂, and a carrier protein like BSA to maintain enzyme stability.

-

Enzyme and Inhibitor Incubation: Add a fixed concentration of recombinant human ENPP1 to the wells of a microplate. Subsequently, add varying concentrations of the test inhibitor (this compound).

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate. This can be the natural substrate cGAMP, with product formation detected by a secondary assay, or a synthetic fluorogenic substrate that releases a fluorescent signal upon cleavage.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Signal Detection: Measure the amount of product formed. For fluorogenic substrates, this involves reading the fluorescence intensity. For cGAMP, this may involve a coupled-enzyme assay or chromatographic separation and quantification.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

Cellular Assays for STING Pathway Activation

To confirm that ENPP1 inhibition leads to STING pathway activation in a cellular context, reporter assays are often employed.

Methodology:

-

Cell Culture: Use a human cell line, such as THP-1 monocytes, which endogenously express the cGAS-STING pathway components. These cells can be engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an interferon-stimulated response element (ISRE).

-

Treatment: Treat the reporter cells with a fixed concentration of cGAMP in the presence of varying concentrations of this compound.

-

Incubation: Incubate the cells for a sufficient period to allow for cGAMP uptake, STING activation, and reporter gene expression.

-

Reporter Gene Assay: Measure the expression of the reporter gene. For luciferase, this involves cell lysis and addition of a luciferin substrate, followed by measurement of luminescence.

-

Data Analysis: Increased reporter signal in the presence of the inhibitor indicates successful inhibition of ENPP1 and subsequent activation of the STING pathway.

In Vivo Pharmacokinetic and Efficacy Studies

Preclinical evaluation in animal models is essential to assess the drug-like properties and anti-tumor efficacy of ENPP1 inhibitors.

References

- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

Target Validation of ENPP-1-IN-17 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a compelling target in oncology, primarily due to its role as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This pathway is a critical component of the innate immune system's ability to detect cytosolic DNA, a hallmark of cellular stress, damage, and viral or bacterial infection, leading to the production of type I interferons and a subsequent anti-tumor immune response. Many cancer cells overexpress ENPP1, which hydrolyzes the STING ligand 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening this crucial anti-tumor immune surveillance mechanism.

ENPP-1-IN-17, also known as ENPP1-IN-1, is a potent and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this small molecule aims to restore and enhance cGAMP-mediated STING activation within the tumor microenvironment, transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing and potentially more responsive to immunotherapy, such as immune checkpoint inhibitors. This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound against ENPP1

| Substrate | Inhibition Constant (Ki) | Assay Type |

| 2'3'-cGAMP | ≤100 nM[1] | Enzymatic Assay[1] |

| p-nitrophenyl 5'-adenosine monophosphate (AMP-pNP) | 100-1,000 nM[1] | Enzymatic Assay[1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Result |

| Human Foreskin Fibroblast (HFF-1) | IFN-β Transcription Assay | IFN-β mRNA levels | Concentration-dependent enhancement of 2'3'-cGAMP-stimulated transcription[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of this compound.

ENPP1 Enzymatic Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against the hydrolysis of ENPP1 substrates.

a. Principle: The assay measures the ability of this compound to inhibit the enzymatic degradation of a specific ENPP1 substrate, such as 2'3'-cGAMP or a chromogenic analog like p-nitrophenyl 5'-adenosine monophosphate (AMP-pNP).

b. Materials:

-

Recombinant human ENPP1 enzyme

-

This compound (dissolved in DMSO)

-

Substrate: 2'3'-cGAMP or p-nitrophenyl 5'-adenosine monophosphate (AMP-pNP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM MgCl2, 0.1 mM ZnCl2)

-

Detection Reagent (specific to the substrate, e.g., a phosphatase for cGAMP followed by a nucleotide detection kit, or a spectrophotometer for p-nitrophenol release from AMP-pNP)

-

96-well microplate

c. Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the this compound dilutions to the wells. Include a vehicle control (DMSO only) and a no-enzyme control.

-

Add the recombinant ENPP1 enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (2'3'-cGAMP or AMP-pNP) to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a specific stop solution).

-

Quantify the amount of product formed using the appropriate detection method. For AMP-pNP, measure the absorbance at 405 nm. For 2'3'-cGAMP, a coupled enzyme assay or LC-MS can be used to measure the remaining substrate or the product (AMP and GMP).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value using appropriate software.

IFN-β Transcription Assay in HFF-1 Cells

This protocol assesses the ability of this compound to enhance STING pathway activation in a cellular context by measuring the downstream transcriptional activation of the Interferon-β (IFN-β) gene.

a. Principle: By inhibiting ENPP1, this compound prevents the degradation of extracellular 2'3'-cGAMP, leading to increased STING activation and subsequent transcription of IFN-β. This is quantified by measuring IFN-β mRNA levels using quantitative real-time PCR (qRT-PCR).

b. Materials:

-

Human Foreskin Fibroblast (HFF-1) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

2'3'-cGAMP

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for IFN-β and a housekeeping gene (e.g., GAPDH)

c. Procedure:

-

Seed HFF-1 cells in a 24-well plate and allow them to adhere overnight.

-

The next day, treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells by adding a sub-optimal concentration of 2'3'-cGAMP to the culture medium.

-

Incubate the cells for a further 4-6 hours.

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers for IFN-β and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the fold change in IFN-β mRNA expression relative to the vehicle-treated, cGAMP-stimulated control.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1. ENPP1 Signaling Pathway and Mechanism of this compound Action.

Figure 2. Experimental Workflow for this compound Target Validation.

Figure 3. Logical Relationship of this compound's Therapeutic Rationale.

Conclusion

The available data strongly support the validation of ENPP1 as a therapeutic target in cancer. The inhibitor this compound demonstrates potent in vitro inhibition of ENPP1 and the ability to enhance the downstream effects of the cGAS-STING pathway in a cellular context. The provided experimental protocols offer a foundation for researchers to further investigate the efficacy of this and similar ENPP1 inhibitors. Future studies, particularly in relevant in vivo cancer models, will be crucial to fully elucidate the therapeutic potential of this compound as a novel cancer immunotherapy. The visualization of the signaling pathway, experimental workflow, and the logical framework behind ENPP1 inhibition provides a clear and comprehensive overview for professionals in the field of drug discovery and development.

References

Enpp-1-IN-17 and its Effect on Extracellular ATP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) in regulating extracellular ATP levels and the mechanism by which inhibitors, such as Enpp-1-IN-17, modulate this process. This document details the core signaling pathways, experimental protocols for inhibitor characterization, and quantitative data on the potency of various ENPP1 inhibitors.

Introduction to ENPP1 and Extracellular ATP

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in purinergic signaling by catalyzing the hydrolysis of extracellular nucleotides.[1] Its primary substrate is adenosine triphosphate (ATP), which it breaks down into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][3] This enzymatic activity is crucial for maintaining homeostasis in various physiological processes, including bone mineralization and insulin signaling.[4][1]

Extracellular ATP (eATP) is a key signaling molecule, particularly in the tumor microenvironment (TME), where it is often present at high concentrations due to release from damaged or dying cells.[5] By acting on purinergic receptors like P2X and P2Y, eATP can trigger pro-inflammatory and anti-tumor immune responses.[6] ENPP1, which is frequently overexpressed in various cancers, counteracts this effect by depleting eATP.[1][7] The resulting AMP can be further hydrolyzed by ecto-5'-nucleotidase (CD73) to produce adenosine, a potent immunosuppressive molecule that hinders the anti-cancer immune response.[5]

Furthermore, ENPP1 has been identified as the primary enzyme responsible for hydrolyzing 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STIMULATOR of interferon genes (STING) pathway.[4] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates an anti-tumor response through the production of type I interferons.[8][9] By degrading extracellular cGAMP, ENPP1 effectively acts as an innate immune checkpoint, dampening this crucial anti-cancer signaling cascade.[10][11]

ENPP1 inhibitors, therefore, represent a promising therapeutic strategy in immuno-oncology. By blocking ENPP1's enzymatic activity, these inhibitors can achieve a dual effect:

-

Increase the concentration of pro-inflammatory extracellular ATP.

-

Prevent the degradation of extracellular cGAMP, thereby enhancing the activation of the anti-tumor STING pathway.[8][9]

Signaling Pathways

The following diagrams illustrate the core signaling pathways involving ENPP1.

References

- 1. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]

- 2. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]

- 3. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 | MDPI [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nld.promega.com [nld.promega.com]

- 8. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RealTime-Glo™ Extracellular ATP Assay Technical Manual [promega.sg]

- 11. researchgate.net [researchgate.net]

Preclinical Profile of Enpp-1-IN-17: A Technical Overview for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data available for Enpp-1-IN-17, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This compound has emerged as a promising candidate for cancer immunotherapy by modulating the cyclic GMP-AMP (cGAMP)-STING (Stimulator of Interferon Genes) pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ENPP1 inhibition.

Core Mechanism of Action: Restoring Innate Immune Surveillance

ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing the second messenger cGAMP. In the tumor microenvironment, cancer cells can exploit this mechanism to evade immune detection. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to the activation of the STING pathway. This, in turn, triggers the production of type I interferons and other pro-inflammatory cytokines, promoting an anti-tumor immune response.

Quantitative Data Summary

The following table summarizes the known in vitro inhibitory activity of this compound, as detailed in patent WO2019046778A1 where it is referred to as "example 274"[1][2][3].

| Parameter | Value | Substrate | Source |

| Inhibition Constant (Ki) | 100 nM - 1 µM | cGAMP hydrolysis | [1][3] |

| Inhibition Constant (Ki) | > 1 µM | ATP hydrolysis | [1][3] |

| Selectivity Ratio (cGAMP vs. ATP) | > 6.4 | - | [1][3] |

Note: Further preclinical data, including in vivo efficacy and pharmacokinetic profiles for this compound, are not extensively available in the public domain. The information presented is based on the initial characterization of the compound.

Key Signaling Pathway: cGAS-STING

The diagram below illustrates the central role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for ENPP1 inhibitors like this compound.

Experimental Protocols

While specific in-depth protocols for this compound are proprietary, this section outlines a general experimental workflow for the preclinical evaluation of ENPP1 inhibitors, based on common practices in the field.

1. In Vitro ENPP1 Inhibition Assay

-

Objective: To determine the potency and selectivity of the inhibitor against ENPP1-mediated hydrolysis of cGAMP and ATP.

-

Methodology:

-

Recombinant human ENPP1 is incubated with the inhibitor at various concentrations.

-

A fluorescent or radiolabeled substrate (e.g., cGAMP or ATP) is added to initiate the enzymatic reaction.

-

The reaction is quenched after a defined period.

-

The amount of product (e.g., AMP) is quantified using methods such as high-performance liquid chromatography (HPLC) or a commercially available assay kit.

-

IC50 and Ki values are calculated by fitting the data to a dose-response curve.

-

2. Cell-Based STING Activation Assay

-

Objective: To confirm that ENPP1 inhibition by the compound leads to STING pathway activation in a cellular context.

-

Methodology:

-

A reporter cell line (e.g., THP-1 cells expressing an IFN-β promoter-driven luciferase) is used.

-

Cells are co-treated with a source of cGAMP and the ENPP1 inhibitor at various concentrations.

-

After incubation, the reporter signal (e.g., luciferase activity) is measured.

-

An increase in the reporter signal indicates the potentiation of STING signaling due to ENPP1 inhibition.

-

3. In Vivo Tumor Model Efficacy Studies

-

Objective: To evaluate the anti-tumor efficacy of the ENPP1 inhibitor in a preclinical animal model.

-

Methodology:

-

Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer cells) are implanted into immunocompetent mice.

-

Once tumors are established, mice are treated with the ENPP1 inhibitor, a vehicle control, and potentially a combination therapy (e.g., with an anti-PD-1 antibody).

-

Tumor growth is monitored over time.

-

At the end of the study, tumors and relevant tissues can be harvested for pharmacodynamic and immunological analysis (e.g., flow cytometry to assess immune cell infiltration).

-

The following diagram outlines a typical experimental workflow for preclinical evaluation.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of ENPP1, demonstrating clear potential for the activation of the cGAS-STING pathway. While the publicly available data is currently limited to its in vitro profile, the compound represents a valuable tool for further preclinical investigation into the therapeutic utility of ENPP1 inhibition in oncology. Future studies should focus on comprehensive in vivo efficacy, pharmacokinetic, and toxicology assessments to fully elucidate its clinical potential, both as a monotherapy and in combination with other immunotherapeutic agents.

References

Methodological & Application

Application Notes and Protocols for ENPP-1-IN-17 In Vivo Formulation in Murine Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating the innate immune system.[1] It functions by hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][2] In the tumor microenvironment, ENPP1's degradation of cGAMP dampens the anti-tumor immune response, making it a compelling target for cancer immunotherapy.[2][3] ENPP-1-IN-17 is an inhibitor of ENPP1, designed to block its enzymatic activity, thereby preserving cGAMP levels and enhancing STING-mediated anti-tumor immunity. These application notes provide detailed protocols for the in vivo formulation and administration of this compound for murine studies, based on established methodologies for similar small molecule inhibitors.

Signaling Pathway

ENPP1 is a key negative regulator of the cGAS-STING signaling pathway. Cytosolic DNA, often present in cancer cells, is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP. cGAMP acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation leads to the phosphorylation of IRF3 and NF-κB, resulting in the production of type I interferons and other pro-inflammatory cytokines that drive an anti-tumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thus suppressing this immune activation. Inhibition of ENPP1 by compounds like this compound prevents cGAMP degradation, leading to sustained STING activation and an enhanced anti-tumor effect.

References

Application Notes and Protocols for Enpp-1-IN-17 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Enpp-1-IN-17, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), in a variety of cell culture-based assays. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the investigation of the cGAS-STING signaling pathway and its role in immunology and oncology.

Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that functions as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2][3] It achieves this by hydrolyzing the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), in the extracellular space.[3][4] By degrading cGAMP, ENPP1 dampens the activation of STING-mediated downstream signaling, which is crucial for initiating innate immune responses against cancer and viral infections.[5][6] Elevated ENPP1 expression has been correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[1][7]

This compound is a small molecule inhibitor designed to block the enzymatic activity of ENPP1.[8][9] By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced activation of the STING pathway. This results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which can stimulate an anti-tumor immune response.[3] These notes provide protocols for the use of this compound to study and modulate the cGAS-STING pathway in vitro.

Mechanism of Action of this compound

The mechanism of action of this compound is centered on its ability to inhibit the phosphodiesterase activity of ENPP1. This inhibition leads to an accumulation of extracellular cGAMP, which can then be taken up by neighboring cells to activate the STING pathway in a paracrine manner.

Biochemical and Cellular Activity

This compound is a selective inhibitor of ENPP1. The following table summarizes the reported inhibitory activity of similar ENPP1 inhibitors.

| Compound | Target | IC50 / Ki | Assay Type |

| Compound 4e | ENPP1 | IC50 = 0.188 µM | Enzymatic Assay |

| Compound 4d | ENPP1 | IC50 = 0.694 µM | Enzymatic Assay |

| STF-1084 | Mouse ENPP1 | Ki,app = 110 nM | [³²P]cGAMP TLC Assay[10] |

| STF-1084 | Human ENPP1 | IC50 = 340 nM | cGAMP Export Assay[10] |

| Compound 4j | ENPP1 | IC50 = 0.28 ± 0.08 µM | Enzymatic Assay[11] |

| Compound 7e | ENPP3 | IC50 = 0.15 ± 0.04 µM | Enzymatic Assay[11] |

Experimental Protocols

Reagent Preparation and Storage

-

This compound Stock Solution:

-

This compound is soluble in DMSO.[8][9] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[8]

-

-

Cell Culture Media:

-

Use the appropriate complete growth medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

-

General Cell Culture Handling

-

Maintain cell lines in a humidified incubator at 37°C with 5% CO₂.[5]

-

Regularly passage cells to maintain them in the exponential growth phase.

-

Ensure cells are healthy and free of contamination before initiating any experiment.

In Vitro ENPP1 Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound in a cell-based assay.

References

- 1. pnas.org [pnas.org]

- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. ENPP1’s regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ENPP1 Inhibitors in Mouse Tumor Models

These application notes provide a comprehensive overview and detailed protocols for the use of ENPP1 inhibitors in preclinical mouse tumor models. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme in oncology.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[1] In the context of cancer, ENPP1 has emerged as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) innate immune pathway.[2][3][4] Cancer cells can release cyclic GMP-AMP (cGAMP), a potent activator of the STING pathway, which in turn triggers an anti-tumor immune response. ENPP1 hydrolyzes extracellular cGAMP, thereby dampening this immune surveillance mechanism and promoting tumor growth and metastasis.[2][3] Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity.[2][5] This document outlines the application of a representative ENPP1 inhibitor, referred to here as Enpp-1-IN-17, in various mouse tumor models.

Signaling Pathway

The primary mechanism by which ENPP1 inhibition exerts its anti-tumor effects is through the potentiation of the cGAS-STING signaling pathway.

Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.

Data Presentation

The following tables summarize quantitative data from representative studies using various ENPP1 inhibitors in mouse tumor models.

Table 1: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Tumor Models

| Inhibitor Name/Analog | Mouse Strain | Tumor Model | Dose | Administration Route | Treatment Schedule | Outcome | Reference |

| Compound 7 Analog | Not Specified | Murine Model | 80 mg/kg | Not Specified | Not Specified | Tumor growth inhibition of 77.7% in combination with anti-PD-1 | [6] |

| Compound 32 | C57BL/6 | E0771 (Breast) | 300 mg/kg | Subcutaneous | Once daily for 6 days | Delayed tumor growth and increased survival | [7] |

| SR-8314 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Increased CD3+, CD4+, and CD8+ T cells in tumors | [4] |

| MV-626 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Enhanced STING activation without toxicity | [4] |

Table 2: Pharmacokinetic Parameters of ENPP1 Inhibitors in Mice

| Inhibitor Name/Analog | Dose | Administration Route | Half-life (t1/2) | Cmax | AUC | Reference |

| Compound 32 | 10 mg/kg | Intravenous | 10-15 minutes | Not Specified | Not Specified | [7] |

| Compound 32 | 10 mg/kg | Subcutaneous | 10-15 minutes | Not Specified | Not Specified | [7] |

| ENPP1-Fc | 10 mg/kg | Not Specified | Not Specified | ~300 nM | 9 µM·h | [8] |

| ENPP1-Fc (human isoform) | Not Specified | Not Specified | 40 hours | Not Specified | Not Specified | [9] |

| ENPP1-Fc (engineered) | Not Specified | Not Specified | ~204 hours | Not Specified | Not Specified | [9][10] |

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of an ENPP1 inhibitor in a subcutaneous mouse tumor model.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. pnas.org [pnas.org]

- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]

- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving the Pharmacodynamics and In Vivo Activity of ENPP1-Fc Through Protein and Glycosylation Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring the In Vitro Activity of Enpp-1-IN-17: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for measuring the in vitro activity of Enpp-1-IN-17, an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a critical enzyme that hydrolyzes extracellular nucleotides, including ATP and the immune signaling molecule 2'3'-cGAMP.[1][2][3] Its role in regulating purinergic signaling and the cGAS-STING pathway has made it a significant target in cancer immunotherapy and other therapeutic areas.[1][3][4] This guide details several robust biochemical and cell-based assays to characterize the inhibitory potential of compounds like this compound.

Introduction to ENPP1 and its Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes by catalyzing the hydrolysis of pyrophosphate and phosphodiester bonds in extracellular nucleotides.[1][5] Key substrates for ENPP1 include adenosine triphosphate (ATP), which it hydrolyzes to adenosine monophosphate (AMP) and pyrophosphate (PPi), and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a second messenger in the cGAS-STING innate immunity pathway.[1][2][3]

By degrading cGAMP, ENPP1 acts as a negative regulator of the STING pathway, which is essential for mounting an anti-tumor immune response.[1][6] Inhibition of ENPP1 can therefore enhance STING signaling, making ENPP1 inhibitors like this compound promising therapeutic agents for cancer.[2][7] Accurate and reproducible in vitro assays are essential for the discovery and characterization of such inhibitors.

Signaling Pathway of ENPP1 in the cGAS-STING Axis

The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for an inhibitor like this compound.

Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular 2'3'-cGAMP.

Biochemical Assays for ENPP1 Activity

Biochemical assays utilize purified, recombinant ENPP1 enzyme to directly measure its catalytic activity and the potency of inhibitors.

Transcreener® AMP²/GMP² Fluorescence Polarization (FP) Assay

This assay directly quantifies the AMP and/or GMP produced by ENPP1 from ATP or cGAMP hydrolysis, respectively. The detection is based on a competitive immunoassay format.[3][4]

Principle: AMP/GMP produced by ENPP1 competes with a fluorescently labeled tracer for binding to a specific antibody. This competition leads to a decrease in the fluorescence polarization signal, which is proportional to the amount of AMP/GMP produced.

Caption: Workflow for the Transcreener® AMP²/GMP² FP assay to measure ENPP1 activity.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.

-

Prepare a 2X solution of recombinant human ENPP1 (e.g., 200 pM) in Assay Buffer.

-

Prepare a 4X solution of the substrate (e.g., 40 µM ATP or cGAMP) in Assay Buffer.

-

Prepare serial dilutions of this compound (4X) in Assay Buffer containing DMSO (final DMSO concentration should be ≤1%).

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of 4X this compound dilutions or vehicle control to the wells.

-

Add 10 µL of 2X ENPP1 enzyme solution to all wells except "no enzyme" controls.

-

Initiate the reaction by adding 5 µL of 4X substrate solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the product by adding 20 µL of Transcreener® AMP²/GMP² Detection Mix.

-

Incubate for 60-90 minutes at room temperature, protected from light.

-

Read the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Convert raw FP data to the amount of AMP/GMP produced using a standard curve.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Fluorogenic Substrate Assay

This method utilizes a synthetic substrate that becomes fluorescent upon cleavage by ENPP1.[8]

Principle: A non-fluorescent substrate, such as Tokyo Green™-mAMP (TG-mAMP), is hydrolyzed by ENPP1 to release a highly fluorescent product (Tokyo Green™). The increase in fluorescence intensity is directly proportional to ENPP1 activity.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare 1X Assay Buffer.

-

Prepare a working solution of recombinant human ENPP1.

-

Prepare a working solution of the fluorogenic substrate (e.g., TG-mAMP).

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure (96-well plate):

-

Add 50 µL of 1X Assay Buffer to all wells.

-

Add 20 µL of ENPP1 enzyme solution to all wells except "no enzyme" controls.

-

Add 10 µL of this compound dilutions or vehicle control.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

-

Monitor the increase in fluorescence over time (kinetic mode) or read at a fixed endpoint (e.g., 30-60 minutes) using a fluorescence plate reader (e.g., Ex/Em = 485/520 nm).[8]

-

-

Data Analysis:

-

Calculate the rate of reaction from the kinetic reads or use the endpoint fluorescence values.

-

Calculate percent inhibition for each concentration of this compound relative to the uninhibited control.

-

Determine the IC₅₀ value as described above.

-

Malachite Green-Based Colorimetric Assay

This assay is suitable for measuring ENPP1 activity using ATP as a substrate by detecting the pyrophosphate (PPi) produced.[9][10]

Principle: ENPP1 hydrolyzes ATP to AMP and PPi. The PPi is then converted to inorganic phosphate (Pi) by the addition of an inorganic pyrophosphatase. The total Pi is detected colorimetrically using a malachite green-molybdate reagent.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare solutions of ATP, ENPP1, inorganic pyrophosphatase, and this compound.

-

Prepare the Malachite Green detection reagent.

-

-

Assay Procedure:

-

Set up the enzyme reaction with ENPP1, ATP, and various concentrations of this compound in the reaction buffer.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Add inorganic pyrophosphatase to convert PPi to Pi. Incubate for another 10-15 minutes.

-

Stop the reaction and develop the color by adding the Malachite Green reagent.

-

After a short incubation (15-20 minutes), measure the absorbance at ~620-650 nm.

-

-

Data Analysis:

-

Generate a phosphate standard curve to quantify the amount of PPi produced.

-

Calculate percent inhibition and determine the IC₅₀ value.

-

Cell-Based Assays for ENPP1 Activity

Cell-based assays measure the activity of ENPP1 in a more physiologically relevant context, on the surface of live cells.

Principle: Cells overexpressing or endogenously expressing ENPP1 are incubated with a cell-impermeable fluorogenic substrate. The extracellular ENPP1 cleaves the substrate, releasing a fluorescent product into the medium, which can be quantified.[11][12]

Experimental Protocol:

-

Cell Culture:

-

Plate cells known to express ENPP1 (e.g., SK-OV-3, PA-1 ovarian cancer cells, or transfected HEK293 cells) in a 96-well, clear-bottom, black-walled plate and grow to confluency.[13]

-

-

Assay Procedure:

-

Wash the cells gently with a physiological buffer (e.g., HBSS).

-

Add the buffer containing various concentrations of this compound to the cells and pre-incubate for 15-30 minutes.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., TG-mAMP).[11]

-

Incubate at 37°C, monitoring the fluorescence increase in the supernatant over time with a plate reader (Ex/Em = 485/520 nm).[11]

-

-

Data Analysis:

-

Determine the rate of substrate conversion for each inhibitor concentration.

-

Calculate the percent inhibition and determine the cellular IC₅₀ value for this compound.

-

Data Presentation

Quantitative data for ENPP1 inhibitors should be summarized for clear comparison.

Table 1: Biochemical IC₅₀ Values of ENPP1 Inhibitors

| Compound | Assay Type | Substrate | IC₅₀ (nM) | Reference |

| This compound | (Hypothetical Data) | Transcreener FP | 10 µM cGAMP | User's Data |

| Enpp-1-IN-20 | Biochemical | N/A | 0.09 | [14] |

| STF-1084 | cGAMP-Luc | 350 nM cGAMP | 149 | [15] |

| QS1 | cGAMP-Luc | 350 nM cGAMP | 1590 | [15] |

| SR-8314 | Biochemical | N/A | 79 (Kᵢ) | [16] |

| MV-626 | Biochemical | cGAMP | N/A | [16] |

Table 2: Cell-Based IC₅₀ Values of ENPP1 Inhibitors

| Compound | Cell Line | Assay Type | IC₅₀ (nM) | Reference |

| This compound | (Hypothetical Data) | Fluorogenic | User's Data | User's Data |

| Enpp-1-IN-20 | Cell-based | N/A | 8.8 | [14] |

| Inhibitor C | PA-1, SK-OV-3 | Fluorogenic | Effective at 30 µM | [13] |

Table 3: Kinetic Parameters of ENPP1

| Substrate | Kₘ | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) | Reference |

| ATP | 46 µM | 16 | 0.35 | [17] |

| ATP | 70 nM | 3.3 | 47.1 | [18] |

| GTP | 4.2 mM | 820 | 0.20 | [17] |

| UTP | 4.3 mM | 200 | 0.05 | [17] |

| CTP | 1.2 mM | 8.7 | 0.007 | [17] |

| 2'3'-cGAMP | 15 µM | N/A | N/A | [15] |

Note: Kinetic parameters can vary significantly based on assay conditions, enzyme source, and analytical method. The values from reference[18] reflect a more recent and detailed kinetic analysis.

Conclusion

The choice of assay for measuring this compound activity depends on the specific research question, required throughput, and available instrumentation. For high-throughput screening, the Transcreener® FP and fluorogenic substrate assays are highly suitable due to their simplicity and robustness.[3][4][8] For detailed mechanistic studies, direct measurement of substrate and product by LC-MS/MS provides the highest accuracy. Cell-based assays are crucial for validating inhibitor activity in a biological context and determining cellular potency. By employing these detailed protocols, researchers can effectively characterize the inhibitory activity of this compound and advance the development of novel ENPP1-targeted therapeutics.

References

- 1. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]

- 8. caymanchem.com [caymanchem.com]

- 9. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]

- 10. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. ENPP1/ENPP3 Cell-Based Activity Assay Kit - Labchem Catalog [labchem.com.my]

- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying STING-Dependent Tumor Immunity with ENPP1-IN-17

For Researchers, Scientists, and Drug Development Professionals

Introduction

However, many tumors overexpress ENPP1, an enzyme that efficiently hydrolyzes and degrades extracellular cGAMP, thereby short-circuiting this crucial anti-tumor immune response.[1][3][9] This enzymatic activity of ENPP1 makes it a key driver of an immunologically "cold" tumor microenvironment, which is often resistant to immune checkpoint blockade (ICB) therapies.[10][11]

The inhibition of ENPP1 represents a promising therapeutic strategy to restore STING-dependent tumor immunity. Potent and selective small molecule inhibitors of ENPP1 can block the degradation of extracellular cGAMP, leading to its accumulation in the TME, enhanced STING activation, and conversion of "cold" tumors to "hot," immune-infiltrated tumors. This approach has the potential to act as a monotherapy or to synergize with other immunotherapies, such as anti-PD-1/PD-L1 antibodies.[11][12][13]

These application notes provide an overview and detailed protocols for utilizing a representative, potent, and selective ENPP1 inhibitor, herein referred to as ENPP1-IN-17 , to study and modulate STING-dependent tumor immunity. The data and protocols are based on published results for well-characterized ENPP1 inhibitors such as ISM5939 and STF-1623.

Mechanism of Action: ENPP1 Inhibition in the cGAS-STING Pathway

The following diagram illustrates the central role of ENPP1 in regulating the cGAS-STING pathway and how its inhibition by ENPP1-IN-17 can restore anti-tumor immunity.

Caption: ENPP1 inhibition restores STING-dependent anti-tumor immunity.

Data Presentation

The efficacy of ENPP1 inhibitors can be quantified both in vitro through enzymatic and cellular assays, and in vivo in preclinical tumor models. The following tables summarize representative data for potent ENPP1 inhibitors.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference |

| ISM5939 | Human ENPP1 | 2',3'-cGAMP degradation | 0.63 | [2][14] |

| Human ENPP1 | ATP hydrolysis | 9.28 | [2][14] | |

| Cellular ENPP1 | MDA-MB-231 cGAMP degradation | 330 | [8] | |

| STF-1623 | Human ENPP1 | Enzymatic Inhibition (Ki) | < 2 | [15] |

| Human ENPP1 | Enzymatic Inhibition (IC₅₀) | 0.6 | [15] | |

| Mouse ENPP1 | Enzymatic Inhibition (IC₅₀) | 0.4 | [15] | |

| ZXP-8202 | Human ENPP1 | Recombinant Enzyme Assay | pico-molar IC₅₀ | [5] |

| Cellular ENPP1 | MDA-MB-231 + THP-1 co-culture (IFN-β induction) | 10 | [5] | |

| Cellular ENPP1 | Cell-based enzymatic assay | 20 | [5] |

Table 2: In Vivo Anti-Tumor Efficacy of Representative ENPP1 Inhibitors

| Compound | Tumor Model | Dosing | Monotherapy TGI (%) | Combination Therapy | Combo TGI (%) | Reference |

| ISM5939 | MC38 Syngeneic | 30 mg/kg, p.o. BID | 67 | + anti-PD-L1 | 96 | [8][13] |

| MC38 Syngeneic | 30 mg/kg, p.o. BID | 28 (anti-PD-1 alone) | + anti-PD-1 | 68 | [8] | |

| ZXP-8202 | CT26 Syngeneic | 15 mg/kg, i.p. (14 days) | ~70 | N/A | N/A | [3][5] |

| Unnamed | CT26 Syngeneic | 80 mg/kg + anti-PD-1 | N/A | + anti-PD-1 | 77.7 | [16] |

*TGI: Tumor Growth Inhibition

Experimental Protocols

Detailed methodologies for key experiments to evaluate ENPP1-IN-17 are provided below.

Protocol 1: In Vitro ENPP1 Enzymatic Inhibition Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of ENPP1-IN-17 against recombinant human ENPP1 using a fluorogenic substrate.

Workflow Diagram:

Caption: Workflow for in vitro ENPP1 enzymatic inhibition assay.

Materials:

-

Recombinant Human ENPP1 Enzyme (e.g., Cayman Chemical Item No. 702092)

-

ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

Fluorogenic ENPP1 Substrate (e.g., Tokyo Green™-mAMP, Cayman Chemical Item No. 702093)

-

ENPP1-IN-17 (test compound)

-

DMSO (for compound dilution)

-

Black 96-well assay plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare 1X ENPP1 Assay Buffer.

-

Thaw ENPP1 enzyme on ice and dilute to the desired concentration in 1X Assay Buffer immediately before use.

-

Prepare a serial dilution of ENPP1-IN-17 in DMSO, then dilute further in 1X Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

-

Dilute the ENPP1 substrate in 1X Assay Buffer.

-

-

Assay Plate Setup:

-

Background Wells: Add 80 µL of 1X Assay Buffer.

-

100% Activity (Vehicle Control) Wells: Add 70 µL of 1X Assay Buffer and 10 µL of vehicle (e.g., 1% DMSO in buffer).

-

Inhibitor Wells: Add 70 µL of 1X Assay Buffer and 10 µL of each ENPP1-IN-17 dilution.

-

-

Enzyme Addition:

-

Add 20 µL of diluted ENPP1 enzyme to the "100% Activity" and "Inhibitor" wells. Do not add enzyme to the "Background" wells.

-

Mix gently and pre-incubate the plate for 10-15 minutes at room temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the diluted fluorogenic substrate to all wells. The final volume should be 100 µL.

-

Immediately begin monitoring the fluorescence increase using a plate reader with excitation at ~485 nm and emission at ~520 nm. Read every 1-2 minutes for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by linear regression of the kinetic read.

-

Subtract the average V from the background wells from all other wells.

-

Calculate the percent inhibition for each ENPP1-IN-17 concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

-

Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Protocol 2: Cellular STING Activation Assay (Co-culture Model)

This protocol measures the ability of ENPP1-IN-17 to rescue STING signaling in a co-culture system of high-ENPP1 expressing cancer cells and STING-reporter monocytes.

Workflow Diagram:

Caption: Workflow for cellular STING activation co-culture assay.

Materials:

-

High-ENPP1 expressing cancer cell line (e.g., human MDA-MB-231 breast cancer)

-

STING reporter cell line (e.g., THP-1 Dual™ monocytes, InvivoGen)

-

Complete cell culture media (e.g., RPMI-1640, 10% FBS)

-

ENPP1-IN-17

-

2'3'-cGAMP

-

96-well cell culture plates

-

Reagents for detecting reporter signal (e.g., QUANTI-Luc™) or IFN-β ELISA kit

Procedure:

-

Day 1: Plate Cancer Cells

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Day 2: Treatment and Conditioned Medium Generation

-

Prepare serial dilutions of ENPP1-IN-17.

-

Remove the medium from the MDA-MB-231 cells.

-

Add 100 µL of fresh medium containing a fixed concentration of 2'3'-cGAMP (e.g., 1 µM) and the various concentrations of ENPP1-IN-17. Include vehicle controls.

-

Incubate for 6-24 hours.

-

-

Day 3: Reporter Cell Stimulation

-

Carefully collect the conditioned medium (CM) from the treated MDA-MB-231 cells.

-

Plate THP-1 Dual™ reporter cells in a new 96-well plate at 1 x 10⁵ cells/well in 180 µL.

-

Add 20 µL of the collected CM to the corresponding wells of the reporter cells.

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

-

Day 4: Measurement and Analysis

-

Measure the activation of the IRF pathway (indicative of STING activation) by quantifying the activity of the secreted luciferase reporter in the supernatant according to the manufacturer's protocol.

-

Alternatively, measure the concentration of human IFN-β in the supernatant using an ELISA kit.

-

Plot the reporter signal against the log of the ENPP1-IN-17 concentration and fit the data to determine the EC₅₀ value.

-

Protocol 3: In Vivo Murine Syngeneic Tumor Model

This protocol outlines the evaluation of ENPP1-IN-17's anti-tumor efficacy in a syngeneic mouse model, such as CT26 (colon carcinoma) in BALB/c mice or MC38 (colon adenocarcinoma) in C57BL/6 mice.

Workflow Diagram:

Caption: Workflow for in vivo syngeneic tumor model study.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

CT26 or MC38 tumor cells

-

Sterile PBS and cell culture medium

-

Calipers for tumor measurement

-

ENPP1-IN-17 formulated for oral (p.o.) or intraperitoneal (i.p.) administration

-

Vehicle control

-

(Optional) Anti-mouse PD-1/PD-L1 antibody

Procedure:

-

Tumor Implantation (Day 0):

-

Harvest tumor cells during their exponential growth phase. Wash cells with sterile, serum-free medium or PBS.

-

Resuspend cells to a final concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL (1 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Monitoring and Group Randomization:

-

Begin measuring tumors with calipers ~5-7 days post-implantation.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When the average tumor volume reaches approximately 80-120 mm³, randomize mice into treatment groups (e.g., Vehicle, ENPP1-IN-17, anti-PD-1, Combination).

-

-

Treatment Administration:

-

Administer ENPP1-IN-17 and vehicle control according to the planned schedule (e.g., daily or twice daily via oral gavage).

-

For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg, i.p.) on a less frequent schedule (e.g., every 3-4 days).

-

-

Efficacy Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor animals for any signs of toxicity.

-

The study endpoint is reached when tumors in the control group reach the predetermined maximum size, or after a fixed duration.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control: % TGI = (1 - (ΔT / ΔC)) * 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and immunophenotyping of TILs from tumors harvested at the end of an in vivo study to assess the immune-modulating effects of ENPP1-IN-17.

Workflow Diagram:

Caption: Workflow for TIL isolation and flow cytometry analysis.

Materials:

-

Tumor Dissociation Kit (e.g., Miltenyi Biotec)

-

70 µm cell strainers

-

FACS buffer (PBS + 2% FBS + 1 mM EDTA)

-

Fc receptor blocking antibody (e.g., anti-CD16/32)

-

Live/Dead viability dye

-

Fluorescently-conjugated antibodies (e.g., anti-CD45, CD3, CD4, CD8, NK1.1, PD-1, Granzyme B, FoxP3)

-

Fixation/Permeabilization Buffer (if performing intracellular staining)

-

Flow cytometer

Procedure:

-

Tumor Dissociation:

-

Excise tumors and place them in cold RPMI medium.

-

Mince the tumors into small pieces (1-2 mm) in a petri dish.

-

Transfer the minced tissue to a dissociation tube containing an enzyme cocktail (e.g., collagenase, DNase) and incubate at 37°C with agitation, following the manufacturer's protocol.

-

-

Prepare Single-Cell Suspension:

-

Stop the enzymatic digestion by adding media with FBS.

-

Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

-